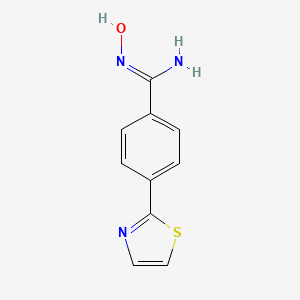

N-Hydroxy-4-thiazol-2-yl-benzamidine

Description

Properties

IUPAC Name |

N'-hydroxy-4-(1,3-thiazol-2-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(13-14)7-1-3-8(4-2-7)10-12-5-6-15-10/h1-6,14H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBCYTITKWSJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=NC=CS2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-thiazol-2-yl-benzamidine typically involves the reaction of 4-thiazol-2-yl-benzamidine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4-thiazol-2-yl-benzamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring can undergo substitution reactions with different reagents to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of N-Hydroxy-4-thiazol-2-yl-benzamidine against periodontal disease-causing bacteria. A synthesis of heterocyclic derivatives of benzamidine demonstrated significant inhibitory potential against Porphyromonas gingivalis and Escherichia coli. These compounds were characterized using NMR, FTIR, and mass spectrometry, revealing minimal cytotoxicity while maintaining strong antimicrobial activity .

Case Study: Periodontal Disease Treatment

In a study focused on periodontal pathogens, synthesized compounds exhibited high inhibition rates against P. gingivalis, indicating their potential as novel therapeutic agents for treating periodontal disease. The micro-broth dilution method was utilized to evaluate antimicrobial efficacy, showing promising results for new benzamidine derivatives .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Its derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting that these compounds could serve as effective alternatives for managing inflammation-related conditions .

Research Findings

A review of various benzamidine derivatives indicated their ability to suppress COX activity effectively. For instance, two compounds demonstrated IC50 values of 0.04 μmol against COX-2, similar to celecoxib, a standard anti-inflammatory medication . These findings underscore the potential of this compound in developing new anti-inflammatory therapies.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Compounds derived from this structure have been evaluated for their ability to inhibit specific cancer-related pathways. The inhibition of pro-inflammatory kinases has been linked to reduced tumor growth and metastasis in various cancer models .

Case Study: Tumor Growth Inhibition

In vitro assays demonstrated that certain derivatives could inhibit the growth of glioma and breast cancer cells by targeting carbonic anhydrase IX (CA IX), a key enzyme involved in tumor progression. The dual inhibitory effects on CA IX and p38 MAPK pathways suggest a multifaceted approach to cancer treatment using these compounds .

Summary of Research Findings

Mechanism of Action

The mechanism of action of N-Hydroxy-4-thiazol-2-yl-benzamidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its antitumor activity may involve the disruption of cellular pathways critical for cancer cell survival.

Comparison with Similar Compounds

Key Observations:

- Core Structure Variability: While N-Hydroxy-4-thiazol-2-yl-benzamidine features a benzamidine core, analogs include benzamides (e.g., ), triazole-thiones (), and benzimidazole-hydrazides ().

- Substituent Diversity : The thiazole ring is a common feature (), but substituents like pyridine (), naphthalene (), and sulfonyl groups () modulate solubility, steric bulk, and bioactivity.

- Synthetic Routes : Carbodiimide-mediated couplings (EDCI/HOBt in , EDC/DMAP in ) are prevalent for amide bond formation. In contrast, triazole-thiones () and hydrazides () require condensation or cyclization steps.

Spectral and Physicochemical Properties

Infrared (IR) Spectroscopy:

- This compound : Expected ν(N–H) and ν(C=N) stretches, though specific data are unavailable .

- Triazole-thiones [7–9] : Absence of C=O (1663–1682 cm⁻¹) and presence of ν(C=S) (1247–1255 cm⁻¹) confirm tautomeric thione forms .

- Hydrazinecarbothioamides [4–6] : Strong ν(C=O) at 1663–1682 cm⁻¹ and ν(NH) at 3150–3319 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

- Benzamide analogs (e.g., ) : Aromatic protons in thiazole (δ 7.5–8.5 ppm) and substituent-specific shifts (e.g., pyridine in ).

- Triazole-thiones [7–9] : ¹H-NMR confirms absence of SH protons, supporting thione tautomers .

Bioavailability and Functional Implications

- This compound : The methanesulfonic acid salt formulation enhances solubility and bioavailability .

- 4-Methyl-N-(4-(pyridine-4-yl)thiazol-2-yl)benzamide : Pyridine may improve membrane permeability due to its basicity .

- Tosylbenzamide [11b] : The tosyl group could reduce solubility but enhance target binding via hydrophobic interactions .

Biological Activity

N-Hydroxy-4-thiazol-2-yl-benzamidine is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential antitumor properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds known for their significant pharmacological effects. Thiazole derivatives are recognized for their ability to interact with various biological targets, leading to a wide range of molecular and cellular effects.

Target Interactions

The primary mechanism of action for this compound involves its interaction with enzymes and proteins involved in oxidative stress and inflammatory pathways. It has been shown to inhibit specific proteases, which modulates inflammatory responses by forming stable enzyme-inhibitor complexes that prevent substrate access and catalysis.

Biochemical Pathways

This compound influences several biochemical pathways, particularly those related to oxidative stress and inflammation. It has been observed to interact with key enzymes such as superoxide dismutase and catalase, which are essential for mitigating oxidative damage. Additionally, it affects the mitogen-activated protein kinase (MAPK) signaling pathway, crucial for cell proliferation and differentiation .

Cellular Effects

This compound modulates cell signaling pathways and gene expression, significantly impacting cellular metabolism. Studies indicate that it can alter the expression of genes involved in oxidative stress responses, enhancing cellular survival under stress conditions.

Dosage Effects in Animal Models

Research on dosage effects in animal models reveals that lower doses effectively reduce inflammation without significant adverse effects. However, higher doses may lead to hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications.

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, showing significant inhibition at low concentrations.

- Anti-inflammatory Studies : A study focused on the compound's anti-inflammatory effects revealed that it significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating inflammatory diseases.

- Antitumor Potential : Preliminary investigations into the antitumor activity of this compound indicated that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Summary Table of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific proteases |

Q & A

Q. What are the established synthetic routes for preparing N-Hydroxy-4-thiazol-2-yl-benzamidine and its derivatives?

- Methodological Answer : A common approach involves coupling a thiazol-2-amine derivative (e.g., 5-chlorothiazol-2-amine) with a benzamidine precursor under mild conditions. For example, in pyridine solvent, equimolar benzoyl chloride derivatives react with the thiazole amine at room temperature overnight, followed by purification via recrystallization (e.g., methanol) . Alternative routes may use reflux conditions (e.g., 100°C for 2 hours) to accelerate amide bond formation, as seen in analogous benzamide syntheses . Key steps include TLC monitoring, NaHCO₃ washing to remove acidic byproducts, and chromatographic purification.

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : X-ray crystallography is critical for confirming the planar arrangement of the thiazole and benzamidine moieties. For example, analogous compounds show intermolecular hydrogen bonds (e.g., N–H⋯N) forming centrosymmetric dimers, stabilizing crystal packing . Spectroscopic techniques include:

Q. What are the primary biological targets or mechanisms associated with this compound?

- Methodological Answer : Thiazole-benzamidine hybrids often target enzymes critical to microbial or cancer metabolism. For instance, nitazoxanide derivatives inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic organisms . To validate activity:

- Perform enzyme inhibition assays (e.g., spectrophotometric monitoring of PFOR activity).

- Use cell-based viability assays (e.g., MIC determination against parasites or cancer lines).

Advanced Research Questions

Q. How can conflicting bioactivity data between similar derivatives be resolved?

- Methodological Answer : Contradictions may arise from substituent effects or assay variability. Strategies include:

- SAR Analysis : Systematically vary substituents (e.g., electron-withdrawing groups on the benzamidine ring) and compare IC₅₀ values .

- Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .

- Assay Replication : Test compounds under standardized conditions (e.g., pH, temperature) across multiple labs.

Q. What strategies optimize the reaction yield of this compound derivatives?

- Methodological Answer :

- Solvent Screening : Pyridine enhances nucleophilicity of the amine, but DMF or acetonitrile may improve solubility for bulky substrates .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation.

- DOE (Design of Experiments) : Vary temperature, stoichiometry, and reaction time to identify optimal conditions. For example, extended reflux (6–12 hours) increases yields in sterically hindered systems .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallinity and solubility?

- Methodological Answer : X-ray data from analogous compounds reveal that classical hydrogen bonds (N–H⋯O/N) and non-classical interactions (C–H⋯F) govern crystal packing . To mitigate poor solubility:

- Introduce polar groups (e.g., –OH, –OMe) to enhance aqueous solubility.

- Use co-crystallization agents (e.g., L-proline) to disrupt tight packing.

Q. What computational methods support the design of derivatives with improved target binding?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with PFOR or other targets. Prioritize derivatives with strong hydrogen bonds to active-site residues .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict potent analogs.

Data Contradiction Analysis

Q. Why might enzymatic assay results conflict with cell-based activity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.